Cas no 2172606-75-4 (4-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}but-2-enoic acid)

4-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}but-2-enoic acid is a specialized organic compound featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a bromo-substituted aromatic ring, and a conjugated butenoic acid moiety. This structure makes it particularly useful in peptide synthesis and solid-phase organic chemistry, where the Fmoc group provides selective deprotection under mild basic conditions. The bromo substituent offers a reactive site for further functionalization, while the α,β-unsaturated carboxylic acid enables conjugation or cross-coupling reactions. Its design ensures compatibility with standard Fmoc-based protocols, making it valuable for constructing complex molecular architectures with precision. The compound is suited for applications requiring controlled reactivity and orthogonal protection strategies.
4-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}but-2-enoic acid structure
2172606-75-4 structure
Product Name:4-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}but-2-enoic acid
CAS No:2172606-75-4
MF:C27H23BrN2O5
MW:535.385926485062
CID:6518688
PubChem ID:165525520
Update Time:2025-05-26

4-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}but-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}but-2-enoic acid
    • 2172606-75-4
    • EN300-1498104
    • 4-{[2-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylphenyl]formamido}but-2-enoic acid
    • Inchi: 1S/C27H23BrN2O5/c1-16-13-23(28)21(26(33)29-12-6-11-25(31)32)14-24(16)30-27(34)35-15-22-19-9-4-2-7-17(19)18-8-3-5-10-20(18)22/h2-11,13-14,22H,12,15H2,1H3,(H,29,33)(H,30,34)(H,31,32)/b11-6+
    • InChI Key: KMTYRAYGNJAYCB-IZZDOVSWSA-N
    • SMILES: BrC1=CC(C)=C(C=C1C(NC/C=C/C(=O)O)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 534.07903g/mol
  • Monoisotopic Mass: 534.07903g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 782
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 105Ų

4-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}but-2-enoic acid Pricemore >>

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Additional information on 4-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}but-2-enoic acid

Research Briefing on 4-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}but-2-enoic acid (CAS: 2172606-75-4)

In recent years, the compound 4-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}but-2-enoic acid (CAS: 2172606-75-4) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has been explored for its potential applications in drug discovery and development. The presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a bromo-substituted phenyl ring suggests its utility in peptide synthesis and as a building block for more complex pharmaceutical agents.

Recent studies have focused on the synthesis and characterization of this compound, highlighting its role as an intermediate in the preparation of biologically active molecules. The bromo-substituted phenyl ring offers a reactive site for further functionalization, making it a versatile scaffold for the development of targeted therapies. Additionally, the Fmoc group provides stability during synthetic processes, which is crucial for the efficient production of peptide-based drugs.

One of the key findings from the latest research is the compound's potential in the development of protease inhibitors. Proteases play a critical role in various disease pathways, and inhibitors targeting these enzymes have shown promise in treating conditions such as cancer, viral infections, and inflammatory diseases. The structural attributes of 4-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}but-2-enoic acid make it a candidate for the design of novel inhibitors with enhanced specificity and potency.

Furthermore, computational studies have been employed to predict the binding affinity and interaction mechanisms of this compound with target proteins. Molecular docking simulations suggest that the bromo-substituted phenyl ring and the Fmoc group contribute to favorable interactions with the active sites of certain proteases. These insights are invaluable for guiding the rational design of derivatives with improved pharmacological properties.

In summary, 4-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}but-2-enoic acid (CAS: 2172606-75-4) represents a promising scaffold in medicinal chemistry. Its synthetic versatility and potential applications in protease inhibitor development underscore its importance in ongoing drug discovery efforts. Future research should focus on optimizing its structure and evaluating its efficacy in preclinical models to further validate its therapeutic potential.

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